[1-(4-Fluorophenyl)propyl](propyl)amine
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Overview
Description
1-(4-Fluorophenyl)propylamine: is an organic compound with the molecular formula C12H18FN. It is characterized by the presence of a fluorophenyl group attached to a propylamine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)propylamine typically involves the reaction of 4-fluorobenzaldehyde with propylamine under specific conditions. One common method is the reductive amination process, where the aldehyde group of 4-fluorobenzaldehyde is reduced in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the corresponding amine .
Industrial Production Methods: In industrial settings, the production of 1-(4-Fluorophenyl)propylamine may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further reduce the amine group to form secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: 1-(4-Fluorophenyl)propylamine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorinated amines on biological systems. It is also used in the development of fluorescent probes for imaging applications .
Medicine: Its fluorinated structure may enhance the pharmacokinetic properties of drug candidates .
Industry: In the industrial sector, 1-(4-Fluorophenyl)propylamine is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)propylamine involves its interaction with specific molecular targets. The fluorine atom on the phenyl ring enhances the compound’s binding affinity to certain receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .
Molecular Targets and Pathways:
Receptors: The compound may interact with G-protein coupled receptors (GPCRs) or ion channels.
Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
1-(4-Chlorophenyl)propylamine: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Bromophenyl)propylamine: Similar structure but with a bromine atom instead of fluorine.
1-(4-Methylphenyl)propylamine: Similar structure but with a methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in 1-(4-Fluorophenyl)propylamine imparts unique properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s effectiveness in various applications compared to its analogs .
Properties
Molecular Formula |
C12H18FN |
---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-propylpropan-1-amine |
InChI |
InChI=1S/C12H18FN/c1-3-9-14-12(4-2)10-5-7-11(13)8-6-10/h5-8,12,14H,3-4,9H2,1-2H3 |
InChI Key |
UAIGNRVOMHZCAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(CC)C1=CC=C(C=C1)F |
Origin of Product |
United States |
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